molecular formula C7H11ClO2 B2593528 2-Chloro-1-(5-methyloxolan-3-yl)ethanone CAS No. 1603529-15-2

2-Chloro-1-(5-methyloxolan-3-yl)ethanone

Cat. No. B2593528
CAS RN: 1603529-15-2
M. Wt: 162.61
InChI Key: PSHBNNYDPZWVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-1-(5-methyloxolan-3-yl)ethanone” is an organic compound. It is also known as "benzyl chloride oxolane". The IUPAC name of this compound is "2-chloro-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one" .


Molecular Structure Analysis

The molecular formula of “2-Chloro-1-(5-methyloxolan-3-yl)ethanone” is C7H11ClO2 . The molecular weight of this compound is 162.62 .


Physical And Chemical Properties Analysis

“2-Chloro-1-(5-methyloxolan-3-yl)ethanone” is a colorless to pale yellow liquid with a pungent odor.

Scientific Research Applications

Corrosion Inhibition

2-Chloro-1-(5-methyloxolan-3-yl)ethanone derivatives have been studied for their applications as corrosion inhibitors. For instance, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), a structurally similar compound, has shown promising results as a corrosion inhibitor for mild steel in a corrosive environment (hydrochloric acid), with inhibition efficiency reaching up to 95.10% at specific conditions. This efficiency is attributed to the presence of nitrogen and oxygen atoms, as well as benzene and triazole rings, which offer a protective layer against corrosion. The effectiveness of these inhibitors is further supported by quantum chemical calculations and experimental data, highlighting their potential in protecting metals in industrial applications (Jawad et al., 2020).

Organic Synthesis and Chemical Reactions

Compounds similar to 2-Chloro-1-(5-methyloxolan-3-yl)ethanone are used in various organic synthesis processes. For example, the thermolysis of the Diels–Alder adduct of 2-acetyl-5,6-dichloro-1,4-benzoquinone and cyclopentadiene leads to evidence for a partial retro-diene reaction. These reactions are crucial in the synthesis of complex organic compounds, providing a pathway for creating various derivatives used in further chemical studies and applications (Beddoes et al., 1981).

Antioxidant Properties

Research has been conducted on the antioxidant properties of chloroquinoline derivatives, which share a similarity with 2-Chloro-1-(5-methyloxolan-3-yl)ethanone. These studies explore the potential of these compounds in reducing high glucose levels in the human body, thus exhibiting promising antioxidant activities. The synthesized compounds have been compared with ascorbic acid, indicating their potential as effective antioxidants. Such properties are critical for developing new therapeutic agents and understanding the chemical basis of antioxidant activities (Murugavel et al., 2017).

Safety and Hazards

The safety data sheet (MSDS) for “2-Chloro-1-(5-methyloxolan-3-yl)ethanone” can be found at the provided link . It’s important to note that rigorous safety protocols can minimize the risk of exposure to the compound.

properties

IUPAC Name

2-chloro-1-(5-methyloxolan-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-5-2-6(4-10-5)7(9)3-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHBNNYDPZWVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.